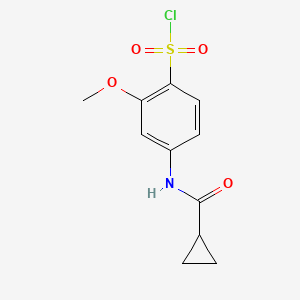

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO4S and a molecular weight of 289.74 g/mol . This compound is characterized by its unique structure, which includes a cyclopropane ring, an amido group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring . It is primarily used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the amido group: This step involves the reaction of cyclopropanecarboxylic acid with an amine to form the corresponding amide.

Sulfonylation: The final step involves the reaction of the intermediate compound with sulfonyl chloride to form the desired product.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride involves its ability to react with nucleophiles, such as amines and alcohols, to form stable sulfonamide or sulfonate ester bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:

Benzenesulfonyl chloride: Lacks the cyclopropane and methoxy groups, making it less sterically hindered and more reactive.

4-Methoxybenzenesulfonyl chloride: Contains a methoxy group but lacks the cyclopropane and amido groups, resulting in different reactivity and applications.

4-Cyclopropaneamido-2-methoxybenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it useful in various chemical and biological applications.

Biological Activity

4-Cyclopropaneamido-2-methoxybenzene-1-sulfonyl chloride (CAS Number: 926187-74-8) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁ClN₁O₃S

- Molecular Weight : 245.71 g/mol

The presence of the sulfonyl chloride group enhances its reactivity, making it a versatile scaffold in medicinal chemistry.

Research indicates that this compound functions primarily as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). NAMPT plays a critical role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular metabolism and signaling. Inhibition of NAMPT can lead to reduced NAD+ levels, affecting various cellular processes including:

- Cell viability during oxidative stress

- Regulation of inflammation

- Induction of apoptosis in cancer cells

Anticancer Properties

The compound has shown promise in treating various cancers by modulating NAMPT activity. Studies have reported its effectiveness against:

- Leukemias

- Solid tumors such as breast, ovarian, and lung cancers

- Lymphomas

In preclinical models, it has been observed that the inhibition of NAMPT leads to decreased proliferation of cancer cells and increased sensitivity to chemotherapy agents .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. By inhibiting NAMPT, it may reduce inflammatory responses associated with conditions like rheumatoid arthritis and sepsis .

Case Studies and Research Findings

Properties

IUPAC Name |

4-(cyclopropanecarbonylamino)-2-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c1-17-9-6-8(13-11(14)7-2-3-7)4-5-10(9)18(12,15)16/h4-7H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVKDKDKAYPBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2CC2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.